Cas no 1261731-98-9 (4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid)

4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid
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- インチ: 1S/C15H10F4O3/c16-11-3-6-13(10(7-11)8-14(20)21)9-1-4-12(5-2-9)22-15(17,18)19/h1-7H,8H2,(H,20,21)
- InChIKey: JUEWRTZAEHLLLR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C2C=CC(=CC=2)OC(F)(F)F)=C(C=1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 378
- XLogP3: 4.3
- トポロジー分子極性表面積: 46.5
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011007047-500mg |
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid |
1261731-98-9 | 97% | 500mg |
$782.40 | 2023-09-03 | |
Alichem | A011007047-1g |
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid |
1261731-98-9 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A011007047-250mg |
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid |
1261731-98-9 | 97% | 250mg |
$504.00 | 2023-09-03 |
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acidに関する追加情報
Research Briefing on 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid (CAS: 1261731-98-9): Recent Advances and Applications
4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid (CAS: 1261731-98-9) is a fluorinated biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, leveraging its trifluoromethoxy and fluoro substituents to enhance metabolic stability and bioavailability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid exhibits potent COX-2 inhibitory activity, with selectivity over COX-1, making it a promising candidate for the development of next-generation nonsteroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking and in vitro assays to elucidate the binding interactions of this compound with the COX-2 active site, revealing a high affinity driven by hydrophobic and halogen bonding interactions.
In addition to its anti-inflammatory properties, recent research has highlighted the compound's potential in oncology. A preprint from BioRxiv (2024) reported that derivatives of 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid showed selective cytotoxicity against certain cancer cell lines, particularly those overexpressing the NF-κB pathway. The study employed high-throughput screening and proteomic analysis to identify the underlying mechanisms, suggesting that the compound modulates key signaling pathways involved in apoptosis and cell proliferation.
From a synthetic chemistry perspective, advancements in the scalable production of 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid have been achieved through innovative catalytic methods. A 2023 Organic Process Research & Development article detailed a palladium-catalyzed cross-coupling approach that significantly improved yield and reduced byproduct formation, addressing previous challenges in large-scale synthesis. This development is critical for facilitating further preclinical and clinical studies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile of 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid. A recent review in Expert Opinion on Drug Metabolism & Toxicology (2024) emphasized the need for structural modifications to enhance solubility and reduce potential off-target effects. Ongoing research is exploring prodrug strategies and nanoformulations to overcome these limitations.
In conclusion, 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-acetic acid represents a versatile scaffold with broad applications in drug discovery. Its dual potential in inflammation and oncology, coupled with advancements in synthetic methodologies, positions it as a compound of high interest for future therapeutic development. Further studies are warranted to fully exploit its pharmacological potential and translate findings into clinical applications.
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